molecular formula C7H8BFO2S B1447847 2-Fluoro-3-(methylsulfanyl)phenylboronic acid CAS No. 1451392-57-6

2-Fluoro-3-(methylsulfanyl)phenylboronic acid

Cat. No.: B1447847
CAS No.: 1451392-57-6
M. Wt: 186.02 g/mol
InChI Key: LGZXPXQDVMBXPG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 2-Fluoro-3-(methylsulfanyl)phenylboronic Acid

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official International Union of Pure and Applied Chemistry name being (2-fluoro-3-(methylthio)phenyl)boronic acid. The compound is registered under Chemical Abstracts Service number 1451392-57-6, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C7H8BFO2S indicates the presence of seven carbon atoms, eight hydrogen atoms, one boron atom, one fluorine atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 186.01 grams per mole.

The structural analysis reveals that the compound belongs to the class of organoboron compounds, specifically phenylboronic acid derivatives with dual heteroatom substitution. The systematic name reflects the positional arrangement of substituents on the benzene ring, with the fluorine atom occupying the ortho position relative to the boronic acid group and the methylsulfanyl group positioned meta to the boronic acid functionality. This specific substitution pattern creates unique electronic and steric effects that influence the compound's reactivity and physical properties.

Property Value
Molecular Formula C7H8BFO2S
Molecular Weight 186.01 g/mol
Chemical Abstracts Service Number 1451392-57-6
International Union of Pure and Applied Chemistry Name (2-fluoro-3-(methylthio)phenyl)boronic acid
InChI Key LGZXPXQDVMBXPG-UHFFFAOYSA-N

The InChI representation 1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 provides a standardized structural description that enables computational analysis and database searching. The canonical SMILES notation B(C1=C(C(=CC=C1)CF)F)(O)O offers an alternative linear representation of the molecular structure, facilitating chemical informatics applications and molecular modeling studies.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies of Boronic Acid Derivatives

Crystallographic studies of phenylboronic acid derivatives have provided fundamental insights into the structural organization and intermolecular interactions characteristic of this compound class. Research on phenylboronic acid itself has revealed orthorhombic crystal systems with space group Iba2, where molecules form dimeric units through hydrogen bonding between boronic acid groups. These dimeric structures are further connected through additional hydrogen bonds to create infinite layered arrangements, suggesting that this compound likely exhibits similar hydrogen bonding patterns despite the presence of electron-withdrawing and electron-donating substituents.

Properties

IUPAC Name

(2-fluoro-3-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZXPXQDVMBXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Boronation Route

A common synthetic approach is based on directed ortho-lithiation of a fluoro-substituted methylsulfanylbenzene derivative followed by quenching with a boron electrophile.

Stepwise procedure:

  • Starting Material: 2-fluoro-3-(methylsulfanyl)benzene or a closely related precursor.
  • Lithiation: Treatment with a strong base such as n-butyllithium at low temperature (e.g., −78 °C) to generate the aryllithium intermediate.
  • Boronation: Addition of a boron electrophile such as trimethyl borate (B(OCH3)3) to the reaction mixture, converting the aryllithium intermediate into the boronic ester.
  • Hydrolysis: Acidic work-up hydrolyzes the boronic ester to the corresponding boronic acid.

This method benefits from regioselective lithiation facilitated by the fluorine substituent, which directs lithiation ortho to itself, and the methylsulfanyl group, which is compatible with lithiation conditions.

Suzuki–Miyaura Coupling-Based Synthesis

In industrial and large-scale settings, Suzuki–Miyaura cross-coupling is employed to install the boronic acid moiety:

  • Coupling Partners: An aryl halide (bearing the fluoro and methylsulfanyl substituents) is coupled with a boron-containing reagent such as bis(pinacolato)diboron.
  • Catalysts: Palladium-based catalysts are used under inert atmosphere.
  • Reaction Conditions: Optimized temperature, solvent, and base conditions promote high yield and purity.
  • Post-reaction Processing: The boronic ester intermediate is converted to the free boronic acid by treatment with pinacol under dehydrating conditions or by hydrolysis.

This method is advantageous for scalability and automation, often implemented in continuous flow reactors for improved control.

Isolation and Purification Techniques

Isolation of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid involves:

  • Extraction with organic solvents such as ethyl acetate or diethyl ether.
  • Washing with aqueous phases (e.g., brine, dilute acid or base) to remove impurities.
  • Drying agents like magnesium sulfate or sodium sulfate.
  • Crystallization or recrystallization from suitable solvents to enhance purity.
  • Use of chromatographic methods if necessary.

Patent literature highlights the use of acetonitrile and aqueous acid solutions to isolate closely related substituted phenylboronic acids, which can be adapted for this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Lithiation and Boronation n-Butyllithium, trimethyl borate Low temp (−78 °C), inert atmosphere High regioselectivity, straightforward Sensitive to moisture, requires low temp
Suzuki–Miyaura Coupling Aryl halide, bis(pinacolato)diboron, Pd catalyst Mild to moderate temp, inert atmosphere Scalable, automated, high purity Requires expensive catalysts, optimization needed
Isolation & Purification Organic solvents, aqueous washes Room temp to mild heating Efficient impurity removal Multiple steps, solvent use

Research Findings and Notes

  • The methylsulfanyl group is stable under lithiation and Suzuki coupling conditions, allowing functional group tolerance in synthesis.
  • The fluorine substituent directs lithiation regioselectively, enhancing yield and reducing side products.
  • Use of pinacol esters as intermediates is common to protect the boronic acid during synthesis and facilitate purification.
  • Industrial synthesis often employs continuous flow and automated systems to improve reproducibility and throughput.
  • The choice of solvent and work-up conditions critically affects the purity and yield of the final boronic acid product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding phenols or carboxylic acids.

  • Reduction: Reduction of the boronic acid group to borane derivatives.

  • Substitution: Replacement of the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Phenols, carboxylic acids.

  • Reduction Products: Borane derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Organic Synthesis

2-Fluoro-3-(methylsulfanyl)phenylboronic acid is primarily employed in Suzuki-Miyaura coupling reactions, a cornerstone technique for forming carbon-carbon bonds in organic synthesis. This method is crucial for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeDescription
Suzuki-Miyaura Coupling Forms biaryl compounds; useful in pharmaceuticals and materials science.
Cross-Coupling Reactions Enables the synthesis of complex organic frameworks.
Formation of Boronate Esters Utilized for creating stable intermediates in further reactions.

Medicinal Chemistry

The incorporation of fluorine and methylthio groups can significantly alter the biological properties of compounds, enhancing metabolic stability and binding affinity to target proteins. This makes this compound a candidate for drug development, particularly in targeting specific diseases. Research efforts are ongoing to explore its therapeutic potential against various conditions.

Case Study: Potential Anticancer Activity
Recent studies have indicated that boronic acids may exhibit anticancer properties by inhibiting proteasome activity, which is crucial for cancer cell survival. While specific data on this compound's biological activity is limited, its structural characteristics suggest it could lead to novel drug candidates.

Materials Science

The unique properties of boronic acids allow them to be used in the development of advanced materials. For instance, they can be incorporated into polymers with self-healing capabilities or used to construct molecular frameworks for sensors.

Table 2: Applications in Materials Science

Application TypeDescription
Self-Healing Polymers Enhances material longevity and resilience.
Molecular Sensors Utilizes unique reactivity for detecting environmental changes or analytes.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(methylsulfanyl)phenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boron atom to the coupling partner. This process is typically catalyzed by palladium or nickel catalysts.

Molecular Targets and Pathways:

  • Molecular Targets: The compound interacts with various organic substrates to form new chemical bonds.

  • Pathways: The Suzuki-Miyaura cross-coupling pathway is a key mechanism through which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular weights of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 2-F, 3-SCH₃ C₇H₇BFO₂S 186.01 1451392-57-6
2-Fluoro-3-methoxyphenylboronic acid 2-F, 3-OCH₃ C₇H₈BFO₃ 169.95 1150560-54-6
2-Fluoro-3-(trifluoromethyl)phenylboronic acid 2-F, 3-CF₃ C₇H₅BF₄O₂ 207.92 157834-21-4
3-Fluoro-2-methylphenylboronic acid 3-F, 2-CH₃ C₇H₈BFO₂ 153.95 144825-82-9
3-(Methylsulfonyl)phenylboronic acid 3-SO₂CH₃ C₇H₉BO₄S 200.02 373384-18-0

Key Observations :

  • Steric Effects : The methylsulfanyl group introduces moderate steric hindrance, similar to methoxy (OCH₃) but less bulky than trifluoromethyl.

Solubility and Stability

  • Solubility: Phenylboronic acids generally exhibit high solubility in polar aprotic solvents (e.g., acetone, chloroform) and lower solubility in hydrocarbons . The methylsulfanyl group in the target compound may reduce polarity compared to methoxy or sulfonyl analogs, leading to lower solubility in polar solvents like water or methanol. Example: 3-(Methylsulfonyl)phenylboronic acid (polar SO₂CH₃ group) shows higher solubility in aqueous buffers than the target compound .
  • Stability :

    • Thioether groups (SCH₃) are susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, which may limit the compound's shelf life compared to stable analogs like 2-Fluoro-3-methoxyphenylboronic acid .

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura couplings. Substituents influence reactivity:

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance reactivity by increasing boron electrophilicity. For example, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid reacts faster in couplings than the target compound .

Biological Activity

2-Fluoro-3-(methylsulfanyl)phenylboronic acid is an organoboron compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H8BFO2S
  • Molecular Weight : 185.01 g/mol
  • CAS Number : 1451392-57-6

The compound features a fluorine atom and a methylsulfanyl group attached to a phenylboronic acid structure, which enhances its reactivity and selectivity in various biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Biological Activity Studies

While specific studies on this compound are sparse, related compounds provide insights into its potential applications:

Table 1: Antimicrobial Activity of Related Boronic Acids

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
AN2690Candida albicans100 µg/mL
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus niger50 µg/mL
This compound (predicted)E. coliTBD

Case Studies and Research Findings

  • Antimicrobial Studies : Research on similar boronic acids has demonstrated their potential as antimicrobial agents. For example, studies have shown that modifications in the boronic acid structure can significantly affect their antimicrobial efficacy against various pathogens .
  • Pharmacological Insights : A review highlighted the role of organoboron compounds in medicinal chemistry, suggesting that their unique functional groups could lead to novel therapeutic agents. The interactions of these compounds with biological targets warrant further investigation, particularly for drug development applications .
  • Material Science Applications : Beyond biological activity, this compound is also being explored for its potential in materials science, including the development of polymers with unique properties and self-healing capabilities.

Q & A

Q. What are the recommended synthetic protocols for preparing 2-Fluoro-3-(methylsulfanyl)phenylboronic acid?

The synthesis of fluorinated phenylboronic acids typically involves palladium-catalyzed cross-coupling reactions. For example, a modified Suzuki-Miyaura protocol using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri-tert-butylphosphine (tBu₃P) as a ligand in a toluene/water solvent system at 60°C has been effective for structurally similar compounds . Adjustments to reaction time, temperature, and stoichiometry may be required to accommodate the methylsulfanyl substituent’s steric and electronic effects. Post-reaction purification via extraction (e.g., tert-butyl methyl ether) and drying over MgSO₄ is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and boron bonding.
  • HPLC : For purity assessment (≥95% purity is typical for research-grade reagents).
  • Solubility Testing : The compound’s log P (0.19 consensus) and solubility (~3.4 mg/mL in water) suggest it is moderately polar, favoring solvents like THF or DMSO for NMR analysis .
  • Melting Point : Compare observed values with literature data (e.g., related compounds: 109–113°C for 3-formylphenylboronic acid) .

Q. What safety precautions are critical when handling this compound?

While specific safety data for this compound is limited, general boronic acid handling guidelines apply:

  • Use PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store at 0–6°C if stability data is unavailable, as similar fluorinated boronic acids require cold storage .
  • In case of exposure, move to fresh air and consult a physician immediately .

Advanced Research Questions

Q. How does the methylsulfanyl group influence electronic properties and reactivity in cross-coupling reactions?

The methylsulfanyl (-SMe) group is electron-donating via resonance, which may enhance the boronic acid’s nucleophilicity in Suzuki-Miyaura reactions compared to electron-withdrawing groups (e.g., -SO₂Me). Computational studies (DFT/B3LYP) on analogous compounds reveal that substituents alter charge distribution on the boron atom, affecting reaction rates and regioselectivity . Experimental validation via Hammett plots or kinetic studies is recommended to quantify these effects.

Q. What computational strategies are effective for studying this compound’s conformational stability?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level has been successfully applied to analyze structural and vibrational properties of fluorinated phenylboronic acids . Key steps:

  • Optimize geometry and calculate electrostatic potential surfaces.
  • Compare theoretical NMR chemical shifts with experimental data.
  • Evaluate intramolecular hydrogen bonding between the boronic acid group and fluorine/sulfur atoms.

Q. How do steric effects from the methylsulfanyl group impact catalytic efficiency in metal-mediated reactions?

The -SMe group’s bulkiness may hinder catalyst accessibility to the boron atom. A comparative study using ligands with varying steric profiles (e.g., tBu₃P vs. Ph₃P) could clarify this. For example, Pd/tBu₃P systems improve yields in sterically hindered substrates by reducing undesired side reactions .

Methodological Recommendations

  • Synthesis Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (tBu₃P, SPhos) to balance steric and electronic effects .
  • Computational Validation : Pair DFT calculations with experimental NMR/X-ray data to resolve structural ambiguities .
  • Reaction Monitoring : Use TLC or in-situ IR to track boron-X (X = Br, I) bond cleavage in cross-couplings.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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